Ethanamine, 2-(propylsulfonyl)-

Description

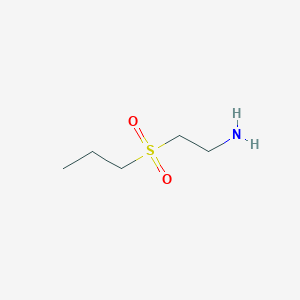

"Ethanamine, 2-(propylsulfonyl)-" is a substituted ethanamine derivative characterized by a sulfonyl group (-SO₂-) attached to a propyl chain at the second carbon of the ethanamine backbone. Its molecular formula is C₅H₁₃NO₂S, with a molecular weight of 175.23 g/mol.

Properties

CAS No. |

771583-65-4 |

|---|---|

Molecular Formula |

C5H13NO2S |

Molecular Weight |

151.23 g/mol |

IUPAC Name |

2-propylsulfonylethanamine |

InChI |

InChI=1S/C5H13NO2S/c1-2-4-9(7,8)5-3-6/h2-6H2,1H3 |

InChI Key |

SLNWTVKJXGFGTE-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthesis of N,N-Dibenzyl-2-(Propylsulfonyl)ethylamine

The precursor N,N-dibenzyl-2-(propylsulfonyl)ethylamine is synthesized via alkylation of dibenzylamine with a propylsulfonyl ethyl halide. In a representative procedure, 2-chloroethyl propyl sulfone reacts with dibenzylamine in the presence of a base such as potassium carbonate, facilitating nucleophilic substitution. The reaction is conducted in anhydrous ethanol at 60°C for 12 hours, achieving yields exceeding 85%. The product is purified via recrystallization from a hexane-ethyl acetate mixture, yielding a crystalline solid with a melting point of 98–100°C.

Hydrogenation to Ethanamine, 2-(Propylsulfonyl)-

Catalytic hydrogenation removes the benzyl protecting groups, yielding the target amine. A stainless steel reactor charged with N,N-dibenzyl-2-(propylsulfonyl)ethylamine (60 g), ethanol (400 mL), and Raney nickel (15 g) undergoes hydrogenation at 20 atm H₂ and 50°C. Reaction progress is monitored via thin-layer chromatography (TLC), with completion typically within 4 hours. Post-reaction filtration and solvent evaporation afford a crude oil, which is dissolved in ethanol and treated with hydrogen chloride to precipitate 2-(propylsulfonyl)ethylamine hydrochloride (98.5% purity, m.p. 165–167°C).

Key Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Raney Ni (15 g) |

| Pressure | 20 atm H₂ |

| Temperature | 50°C |

| Reaction Time | 4 hours |

| Yield | 92% |

Ammonolysis of 2-(Propylsulfonyl)ethyl Sulfonate Esters

Preparation of 2-(Propylsulfonyl)ethyl Tosylate

2-(Propylsulfonyl)ethanol is converted to its tosylate ester by reaction with p-toluenesulfonyl chloride (TsCl) in dichloromethane. Using triethylamine as a base, the mixture is stirred at 0°C for 2 hours, achieving quantitative conversion. The tosylate is isolated via aqueous workup and vacuum distillation, yielding a colorless liquid (b.p. 145°C at 1.2 kPa).

Ammonolysis Reaction

The tosylate intermediate undergoes ammonolysis in a pressurized reactor with aqueous ammonia (28% w/w) at 80°C for 8 hours. A molar ratio of 1:5 (tosylate:NH₃) ensures complete substitution, with the product extracted into dichloromethane and neutralized with hydrochloric acid. Crystallization from methanol yields 2-(propylsulfonyl)ethylamine hydrochloride (m.p. 164–166°C).

Key Parameters:

| Parameter | Value |

|---|---|

| Ammonia Concentration | 28% w/w |

| Temperature | 80°C |

| Reaction Time | 8 hours |

| Yield | 88% |

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

The hydrogenation route offers superior yields (92%) but requires high-pressure equipment and costly catalysts. In contrast, ammonolysis avoids pressurized conditions but demands stringent control over ammonia stoichiometry to prevent byproducts. Industrial settings often prefer the hydrogenation method for its reproducibility, despite higher capital costs.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-(propylsulfonyl)- undergoes various types of chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Propylsulfonic acid.

Reduction: Propylsulfide.

Substitution: Various substituted ethanamines depending on the reagents used.

Scientific Research Applications

Ethanamine, 2-(propylsulfonyl)- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethanamine, 2-(propylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Ethanamines

Table 1: Comparison of Sulfonyl-Substituted Ethanamines

Key Findings :

Halogenated and Alkoxy-Substituted Phenethylamines

The NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe) and 2C compounds (e.g., 2C-E, 2C-P) share the ethanamine backbone but differ in substituents:

Table 2: Comparison with Psychoactive Phenethylamines

Key Differences :

- Functional Groups : NBOMe/2C compounds feature methoxy and halogen substituents, which are critical for serotonin receptor binding. Sulfonyl groups lack this receptor-targeting capability.

Tryptamine Derivatives

Tryptamine analogs (e.g., 2-(5-propyl-1H-indol-3-yl)ethanamine) share the ethanamine structure but include indole rings:

Table 3: Comparison with Tryptamine Derivatives

Key Insights :

- The indole ring in tryptamines enables π-π stacking and hydrogen bonding, crucial for antiplasmodial activity. Sulfonyl groups may instead interact with polar enzyme pockets.

Q & A

Q. What are the recommended safety protocols for handling 2-(propylsulfonyl)ethanamine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with EN 166 or NIOSH standards. For respiratory protection, employ NIOSH-certified P95 respirators for low exposure or OV/AG-P99 filters for higher concentrations .

- Ventilation : Conduct experiments in a fume hood to prevent inhalation of vapors. Avoid skin contact by using double-gloving techniques and immediate decontamination of spills.

- Storage : Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Stability under recommended conditions is expected, but monitor for decomposition .

Q. How can the synthesis of 2-(propylsulfonyl)ethanamine be optimized for higher yield?

Answer:

- Reagent Selection : Use polar aprotic solvents like DMF or DMSO to enhance nucleophilic substitution reactions. Additives such as N,N-diisopropylethylamine (DIEA) can improve reaction efficiency by scavenging acids .

- Purification : Employ column chromatography (e.g., Biotage systems) or recrystallization from ethanol/water mixtures for high-purity isolation. Monitor reaction progress via TLC or HPLC with UV detection .

- Intermediate Control : Ensure intermediates like propylsulfonyl chloride are freshly distilled to minimize side reactions.

Q. What analytical techniques are suitable for characterizing 2-(propylsulfonyl)ethanamine?

Answer:

- Spectroscopy : Confirm structure via - and -NMR (deuterated DMSO as solvent) and FT-IR to identify sulfonyl (S=O, ~1350–1150 cm) and amine (N–H, ~3300 cm) groups.

- Mass Spectrometry : Use ESI-MS or GC-MS to verify molecular weight (expected ~195 g/mol) and fragmentation patterns.

- Elemental Analysis : Validate purity (>98%) by CHNS/O analysis .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of 2-(propylsulfonyl)ethanamine in nucleophilic reactions?

Answer:

- Computational Setup : Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model electronic properties. Calculate Fukui indices to identify electrophilic/nucleophilic sites .

- Reaction Pathways : Simulate interactions with nucleophiles (e.g., amines, thiols) to predict regioselectivity. Compare activation energies of possible pathways to determine kinetic favorability.

- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to assess solvation effects on transition states .

Q. What mechanisms underlie the compound’s stability under varying pH conditions?

Answer:

- Kinetic Studies : Conduct accelerated stability testing at pH 1–14 (HCl/NaOH buffers) at 40°C. Monitor degradation via HPLC and identify products (e.g., sulfonic acids via hydrolysis).

- pH-Dependent Reactivity : The sulfonyl group’s electron-withdrawing nature increases amine protonation below pH 7, reducing nucleophilicity. Above pH 9, deprotonation may enhance susceptibility to oxidation .

Q. How does 2-(propylsulfonyl)ethanamine interact with biological targets such as enzymes or receptors?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to putative targets (e.g., GPCRs or sulfotransferases). Focus on hydrogen bonding with the sulfonyl group and hydrophobic interactions with the propyl chain .

- In Vitro Assays : Test inhibition of enzymes like monoamine oxidases (MAOs) using fluorometric assays. Compare IC values to known inhibitors (e.g., pargyline) .

- Metabolic Profiling : Incubate with liver microsomes to identify metabolites (e.g., N-oxidation products) via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.